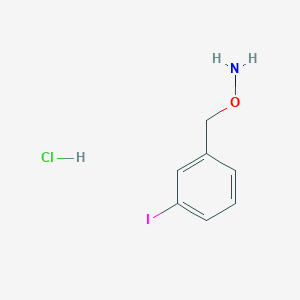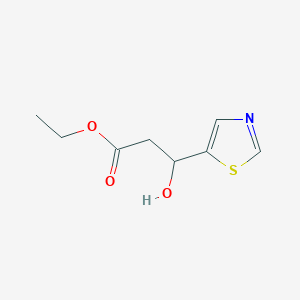![molecular formula C12H12O3 B13690735 2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13690735.png)
2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound with the molecular formula C12H12O3. It is a derivative of benzo[d][1,3]dioxin, featuring a vinyl group and two methyl groups. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. One common method is the CuI and NaHCO3-mediated reaction in acetonitrile at room temperature . This method allows for the direct synthesis of the compound with good yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and catalyst-free conditions are often employed to ensure efficient and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with molecular targets such as enzymes and receptors. The vinyl group and the dioxin ring play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound is similar in structure but lacks the vinyl group, leading to different chemical properties and applications.
5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: This derivative features a hydroxyl group, which significantly alters its reactivity and biological activity.
Uniqueness
2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one is unique due to its vinyl group, which imparts distinct reactivity and binding properties. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6-ethenyl-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C12H12O3/c1-4-8-5-6-10-9(7-8)11(13)15-12(2,3)14-10/h4-7H,1H2,2-3H3 |
InChI Key |
LGAOUGXXDLQHAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(C=C(C=C2)C=C)C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13690671.png)
![Ethyl 2-Aminobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13690676.png)










